2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride
Overview
Description
2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride is a synthetic compound with a molecular weight of 280.75 g/mol It is characterized by the presence of a thiazolidine ring, a fluorophenyl group, and an aminomethyl substituent
Preparation Methods
The synthesis of 2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride involves several steps. One common synthetic route includes the reaction of 2-fluorobenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to aminomethylation using formaldehyde and ammonium chloride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The thiazolidine ring may also play a role in stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride can be compared with other similar compounds, such as:
2-[4-(Aminomethyl)-2-chlorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
2-[4-(Aminomethyl)-2-bromophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride: The presence of a bromine atom can influence the compound’s chemical properties and interactions with biological targets.
2-[4-(Aminomethyl)-2-iodophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride: The iodine atom can enhance the compound’s ability to participate in halogen bonding, potentially affecting its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2S.ClH/c11-9-6-8(7-12)2-3-10(9)13-4-1-5-16(13,14)15;/h2-3,6H,1,4-5,7,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJHZZUYQXHSNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=C(C=C2)CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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